molecular formula C11H12FN3O B2708480 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline CAS No. 1245822-72-3

5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline

Cat. No.: B2708480
CAS No.: 1245822-72-3
M. Wt: 221.235
InChI Key: JXMOEXURRLIZBZ-UHFFFAOYSA-N
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Description

5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is an organic compound that features a fluorine atom, a pyrazole ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling with aniline: The final step involves coupling the fluorinated pyrazole with an aniline derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the aniline or pyrazole rings.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the fluorine atom.

    Substitution: Substituted derivatives where the fluorine atom is replaced by another group.

Scientific Research Applications

5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline
  • 5-fluoro-2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline
  • 5-chloro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline

Uniqueness

5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is unique due to the specific positioning of the fluorine atom and the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-fluoro-2-[(2-methylpyrazol-3-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-15-9(4-5-14-15)7-16-11-3-2-8(12)6-10(11)13/h2-6H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMOEXURRLIZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)COC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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